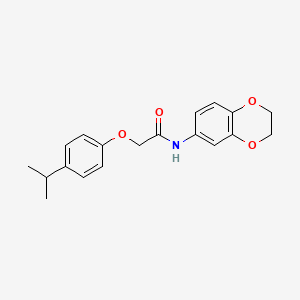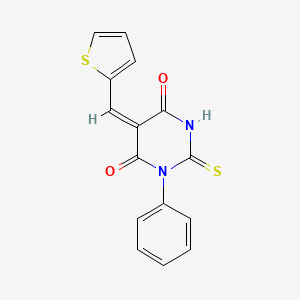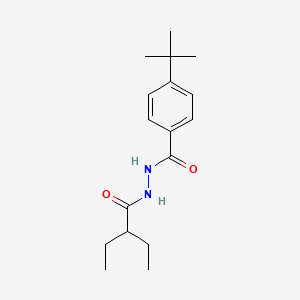
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-isopropylphenoxy)acetamide
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-isopropylphenoxy)acetamide, commonly known as DAA-1106, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAA-1106 is a selective agonist of the peripheral benzodiazepine receptor (PBR), which is primarily located in the mitochondria of cells and plays a crucial role in various physiological processes.
Mécanisme D'action
DAA-1106 selectively binds to the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-isopropylphenoxy)acetamide, which is primarily located in the mitochondria of cells. The N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-isopropylphenoxy)acetamide is involved in various physiological processes, such as the regulation of cellular energy metabolism, apoptosis, and inflammation. Activation of the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-isopropylphenoxy)acetamide by DAA-1106 leads to the release of reactive oxygen species and the induction of mitochondrial permeability transition, which ultimately results in cell death.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have various biochemical and physiological effects on cells and tissues. It has been demonstrated to induce apoptosis in cancer cells, reduce inflammation in the brain, and protect against oxidative stress-induced cell damage. Additionally, DAA-1106 has been shown to modulate the immune response and alter the expression of various genes involved in cellular metabolism and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DAA-1106 in lab experiments is its selectivity for the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-isopropylphenoxy)acetamide, which allows for the precise modulation of cellular processes. Additionally, DAA-1106 has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using DAA-1106 is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for the research and development of DAA-1106. One area of interest is the continued investigation of its potential use as a diagnostic tool for imaging brain inflammation and neurodegeneration using PET imaging. Additionally, further research is needed to determine the efficacy of DAA-1106 in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, the development of novel analogs of DAA-1106 with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Applications De Recherche Scientifique
DAA-1106 has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the primary areas of interest is its use as a diagnostic tool for imaging brain inflammation and neurodegeneration using positron emission tomography (PET) imaging. DAA-1106 has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)14-3-6-16(7-4-14)24-12-19(21)20-15-5-8-17-18(11-15)23-10-9-22-17/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSBKONCYUNGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[4-(propan-2-YL)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-dimethyl-2-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4793220.png)


![3-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4793247.png)
![3-bromo-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4793253.png)
![1-[3-(3-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4793265.png)
![3-[4-(benzyloxy)phenyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4793272.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4793274.png)


![methyl 1-[3-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4793280.png)

![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diphenylacetamide](/img/structure/B4793293.png)
![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4793301.png)